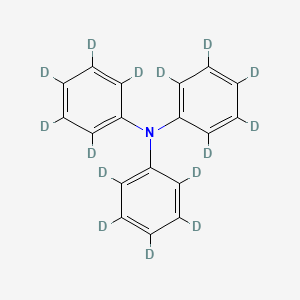

Triphenylamine-d15

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H15N |

|---|---|

Molecular Weight |

260.4 g/mol |

IUPAC Name |

2,3,4,5,6-pentadeuterio-N,N-bis(2,3,4,5,6-pentadeuteriophenyl)aniline |

InChI |

InChI=1S/C18H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D |

InChI Key |

ODHXBMXNKOYIBV-KLHTYYPYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

what is Triphenylamine-d15 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylamine-d15 is the deuterated analogue of triphenylamine, a well-established organic compound with significant applications in materials science and as a pharmaceutical intermediate.[1] In this compound, all fifteen hydrogen atoms on the three phenyl rings are replaced by deuterium isotopes. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The propeller-like, non-planar structure of the triphenylamine core imparts unique electronic and steric properties, which are largely retained in its deuterated form.

Chemical Identity and Properties

Table 1: Chemical and Physical Properties of this compound and Triphenylamine

| Property | This compound | Triphenylamine |

| Synonyms | N,N-Diphenylaniline-d15, Perdeuterotriphenylamine | N,N-Diphenylaniline |

| CAS Number | 880462-20-4[1] | 603-34-9[2][3] |

| Molecular Formula | C₁₈D₁₅N | C₁₈H₁₅N[2] |

| Molecular Weight | 260.41 g/mol | 245.32 g/mol |

| Appearance | - | Off-white to pale cream crystals or powder |

| Melting Point | Not reported | 124-128 °C |

| Boiling Point | Not reported | 347-348 °C |

| Solubility | Not reported | Insoluble in water; soluble in diethyl ether, benzene, and chloroform. |

Chemical Reactivity and Characteristics

Triphenylamine and its deuterated analogue are notable for their non-basic nature, a significant deviation from typical amines. This is attributed to the delocalization of the nitrogen lone pair electrons into the three phenyl rings, which reduces their availability for protonation. The molecule adopts a propeller-like conformation due to steric hindrance between the phenyl groups.

The chemical reactivity is centered on the aromatic rings and the nitrogen atom. The phenyl rings can undergo electrophilic substitution reactions. The nitrogen atom, despite its low basicity, is the site of oxidation, readily forming a stable radical cation. This redox property is central to many of its applications in electronic materials.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. Direct deuteration of triphenylamine via H/D exchange requires harsh conditions. A more feasible approach involves the construction of the molecule from deuterated precursors using established synthetic methodologies for arylamines, such as the Buchwald-Hartwig amination or the Ullmann condensation.

Below is a proposed experimental protocol for the synthesis of this compound via a modified Ullmann condensation, a common method for forming C-N bonds. This protocol is based on general procedures for similar reactions and would require optimization for this specific substrate combination.

Proposed Synthesis of this compound via Ullmann Condensation

Reaction: Diphenylamine + Bromobenzene-d5 → this compound

Materials:

-

Diphenylamine

-

Bromobenzene-d5

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Potassium carbonate (K₂CO₃)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add diphenylamine (1.0 equivalent), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous, degassed DMF to dissolve the solids.

-

Add potassium carbonate (2.0 equivalents) and bromobenzene-d5 (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of aqueous ammonia and stir for 30 minutes to complex the copper catalyst.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Characterization:

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: To confirm the absence of protons on the aromatic rings.

-

²H NMR: To confirm the presence and location of deuterium atoms.

-

Mass Spectrometry: To confirm the molecular weight of 260.41 g/mol .

-

Melting Point: To assess purity.

Visualizations

Caption: Proposed Ullmann condensation for this compound synthesis.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Triphenylamine-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of triphenylamine-d15. The document details established synthetic methodologies, including the Ullmann condensation and Buchwald-Hartwig amination, utilizing deuterated precursors. Furthermore, it outlines the analytical techniques essential for the characterization and determination of isotopic enrichment of the final product, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of isotopically labeled compounds.

Synthesis of this compound

The synthesis of this compound (C₁₈D₁₅N) involves the formation of three carbon-nitrogen bonds to a central nitrogen atom, with all fifteen hydrogen atoms of the phenyl rings replaced by deuterium. The most common and effective methods for this synthesis are adaptations of the Ullmann condensation and the Buchwald-Hartwig amination, utilizing deuterated starting materials.

Deuterated Starting Materials

The successful synthesis of this compound relies on the availability of high-purity deuterated precursors. The key starting materials are:

-

Bromobenzene-d5 (C₆D₅Br): A perdeuterated form of bromobenzene, serving as the source of the deuterated phenyl groups.[1][2] It is commercially available with high isotopic purity (typically >99 atom % D).

-

Diphenylamine-d10 ((C₆D₅)₂NH): Perdeuterated diphenylamine, which can be used in the Ullmann condensation.

-

Aniline-d5 (C₆D₅NH₂): A partially deuterated aniline where the phenyl group is perdeuterated. This is a crucial building block, particularly for the Buchwald-Hartwig amination.[3]

Synthetic Pathways

Two primary catalytic cross-coupling reactions are employed for the synthesis of triphenylamine and its derivatives, and these can be adapted for the synthesis of the deuterated analog.

The Ullmann condensation is a classic method for the formation of aryl-nitrogen bonds, typically involving the copper-catalyzed reaction of an aryl halide with an amine.[4] For the synthesis of this compound, this would involve the reaction of bromobenzene-d5 with diphenylamine-d10.

Reaction:

(C₆D₅)₂NH + C₆D₅Br --(Cu catalyst, Base)--> (C₆D₅)₃N + HBr

Logical Relationship of Ullmann Condensation:

Caption: Ullmann condensation for this compound synthesis.

The Buchwald-Hartwig amination is a more modern and often higher-yielding method for C-N bond formation, utilizing a palladium catalyst with a suitable phosphine ligand.[5] This reaction is highly versatile and can be readily applied to the synthesis of this compound. A likely approach involves the coupling of bromobenzene-d5 with aniline-d5 to first form diphenylamine-d10, which is then further reacted with another equivalent of bromobenzene-d5. A more direct, albeit potentially lower-yielding, one-pot reaction could also be envisioned.

Two-Step Reaction Pathway:

-

C₆D₅NH₂ + C₆D₅Br --(Pd catalyst, Ligand, Base)--> (C₆D₅)₂NH

-

(C₆D₅)₂NH + C₆D₅Br --(Pd catalyst, Ligand, Base)--> (C₆D₅)₃N

Experimental Workflow for Buchwald-Hartwig Amination:

Caption: A typical workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocols (Exemplary)

Ullmann Condensation Protocol

Materials:

-

Diphenylamine-d10

-

Bromobenzene-d5

-

Copper powder (activated)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous, high-boiling point solvent (e.g., nitrobenzene or N,N-dimethylformamide)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine diphenylamine-d10 (1.0 eq), bromobenzene-d5 (1.1 eq), activated copper powder (0.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add the anhydrous solvent and heat the mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper catalyst and inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound.

Buchwald-Hartwig Amination Protocol

Materials:

-

Aniline-d5

-

Bromobenzene-d5

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube with the palladium catalyst (1-5 mol%), the phosphine ligand (1.1-1.5 times the palladium), and the base (1.5-2.0 eq).

-

Add aniline-d5 (1.2 eq) and bromobenzene-d5 (1.0 eq) followed by the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Isotopic Purity Determination

The determination of the isotopic purity of this compound is critical to ensure the quality and reliability of the compound for its intended applications. The primary analytical techniques for this purpose are NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and assessing the level of deuteration.

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a highly enriched this compound sample, the aromatic proton signals, which are characteristic of non-deuterated triphenylamine, should be absent or significantly diminished. The presence of small residual proton signals allows for the quantification of the isotopic purity.

-

²H (Deuterium) NMR Spectroscopy: ²H NMR directly detects the deuterium nuclei. The spectrum of this compound would show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms. The integration of this signal can be used to quantify the deuterium content.

Table 1: Expected NMR Data for this compound

| Technique | Expected Observation |

| ¹H NMR | Absence or significant reduction of aromatic proton signals (typically δ 7.0-7.4 ppm for the non-deuterated compound). |

| ²H NMR | A broad signal in the aromatic region corresponding to the deuterium atoms on the phenyl rings. |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight of a compound and its isotopic distribution.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass measurement, which can confirm the incorporation of 15 deuterium atoms. The expected molecular ion peak for C₁₈D₁₅N would be at m/z 260.2152 (as [M]⁺) or 261.2231 (as [M+H]⁺).

-

Isotopic Distribution Analysis: The mass spectrum will show a distribution of isotopologues. By analyzing the relative intensities of the peaks corresponding to different numbers of deuterium atoms (d₀ to d₁₅), the isotopic enrichment can be accurately calculated.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| HRMS | Exact Mass of [M]⁺ (C₁₈D₁₅N) | 260.2152 |

| MS | Molecular Ion Peak (m/z) | 260 |

| Isotopic Analysis | Predominant Isotopologue | d₁₅ |

Workflow for Isotopic Purity Analysis:

Caption: Analytical workflow for determining the isotopic purity of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis and characterization of this compound. The values presented are based on typical expectations for these types of reactions and analyses, as specific data for this compound is not widely published.

Table 3: Summary of Quantitative Data

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Analytical Method | Expected Value/Range |

| Reaction Yield | Moderate to Good | Good to Excellent | Gravimetric | 40-70% |

| Isotopic Purity | >98% | >98% | MS, NMR | >98 atom % D |

| ¹H NMR Signal | Aromatic Protons | Aromatic Protons | 400 MHz NMR | < 2% of total H/D |

| ²H NMR Signal | Aromatic Deuterons | Aromatic Deuterons | 61.4 MHz NMR | >98% of total H/D |

| Molecular Ion (m/z) | 260 | 260 | HRMS (ESI or EI) | 260.2152 ± 0.005 |

Conclusion

The synthesis of this compound can be effectively achieved through established cross-coupling methodologies, namely the Ullmann condensation and the Buchwald-Hartwig amination, using commercially available deuterated starting materials. The choice of method may depend on the desired scale, available catalysts, and optimization of reaction conditions. Rigorous analytical characterization using NMR spectroscopy and mass spectrometry is essential to confirm the chemical identity and, critically, to determine the isotopic purity of the final product. This guide provides a foundational framework for researchers to successfully synthesize and characterize high-purity this compound for its various applications in research and development.

References

An In-depth Technical Guide to the Mass Spectrum of Triphenylamine-d15

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mass spectrum of Triphenylamine-d15 (TPA-d15), a deuterated isotopologue of Triphenylamine. The substitution of hydrogen with deuterium atoms makes TPA-d15 a valuable tool in various research applications, including as an internal standard in quantitative mass spectrometry and for mechanistic studies of chemical reactions. Understanding its mass spectrometric behavior is crucial for its effective application.

Predicted Mass Spectrum and Fragmentation

Triphenylamine (TPA) has the chemical formula (C₆H₅)₃N.[1] In this compound, all 15 hydrogen atoms are replaced by deuterium atoms, resulting in the formula (C₆D₅)₃N. This isotopic substitution leads to a significant shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

The monoisotopic mass of non-deuterated Triphenylamine (C₁₈H₁₅N) is approximately 245.12 Da.[2][3] For this compound (C₁₈D₁₅N), the calculated monoisotopic mass is approximately 260.21 Da. This value corresponds to the molecular ion peak ([M]⁺•) expected in the mass spectrum.

Electron ionization (EI) is a common technique that generates characteristic fragmentation patterns.[3] For TPA-d15, the primary fragmentation pathways are predicted to involve the cleavage of the carbon-nitrogen bonds, leading to the loss of deuterated phenyl groups.

Key Predicted Fragments:

-

Molecular Ion [M]⁺• (m/z 260): This peak represents the intact TPA-d15 molecule that has lost one electron.

-

Loss of a Deuterated Phenyl Radical [M - •C₆D₅]⁺ (m/z 178): The cleavage of a C-N bond results in the loss of a deuterated phenyl radical (•C₆D₅), leading to a highly stable diphenylamino-d10 cation. This is often the most abundant fragment ion (the base peak).

-

Deuterated Phenyl Cation [C₆D₅]⁺ (m/z 82): The deuterated phenyl group that is lost can also be detected as a cation.

-

Loss of Deuterated Benzene [M - C₆D₆]⁺• (m/z 176): A rearrangement process can lead to the elimination of a neutral deuterated benzene molecule (C₆D₆), resulting in a fragment ion at m/z 176.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the principal ions expected in the electron ionization mass spectrum of this compound. The relative intensities are predictive and serve to illustrate a typical fragmentation pattern where the most stable fragment forms the base peak.

| m/z (Predicted) | Proposed Ionic Formula | Description of Fragment | Relative Intensity (%) |

| 260 | [C₁₈D₁₅N]⁺• | Molecular Ion | 70 |

| 178 | [C₁₂D₁₀N]⁺ | Loss of a deuterated phenyl radical (•C₆D₅) | 100 |

| 176 | [C₁₂D₉N]⁺• | Loss of a deuterated benzene molecule (C₆D₆) | 15 |

| 82 | [C₆D₅]⁺ | Deuterated phenyl cation | 45 |

Experimental Protocol

This section outlines a typical protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).

A. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

B. Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Injection Port: Split/splitless injector, set to 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

-

C. Data Acquisition and Analysis

-

Acquire the data using the instrument's controlling software.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak, ensuring subtraction of any background ions.

-

Analyze the spectrum to identify the molecular ion and major fragment ions, comparing them to the predicted values.

Visualization of Fragmentation Pathway

The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor ion and its products.

Caption: Fragmentation pathway of this compound under electron ionization.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Triphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of deuterated triphenylamine. It is intended to serve as a resource for researchers and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this isotopically labeled compound. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a molecule and enhance its performance in optoelectronic devices, making deuterated triphenylamine a compound of considerable interest.

Physical and Chemical Properties

The introduction of deuterium in place of protium in the triphenylamine molecule results in a negligible change in its fundamental physical properties such as melting point, boiling point, and solubility. The primary differences are observed in its molecular weight and spectroscopic characteristics due to the kinetic isotope effect.

| Property | Triphenylamine (Non-deuterated) | Triphenylamine-d15 (Fully Deuterated) | Data Source(s) |

| Molecular Formula | C₁₈H₁₅N | C₁₈D₁₅N | [1][2] |

| Molecular Weight | 245.32 g/mol | 260.41 g/mol | [1][2] |

| Melting Point | 124-128 °C | Expected to be very similar to the non-deuterated form. | [3] |

| Boiling Point | 347-348 °C | Expected to be very similar to the non-deuterated form. | |

| Appearance | Colorless to off-white crystalline solid | Expected to be a colorless to off-white crystalline solid | |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, chloroform, and diethyl ether. | Expected to have similar solubility to the non-deuterated form. |

Spectroscopic Data

Spectroscopic techniques are essential for confirming the successful deuteration of triphenylamine. The following table summarizes the expected and observed spectroscopic data.

| Spectroscopic Technique | Triphenylamine (Non-deuterated) | This compound (Fully Deuterated) | Data Source(s) |

| ¹H NMR | Signals corresponding to the aromatic protons are present. | Absence of signals in the aromatic region, confirming the replacement of hydrogen with deuterium. Residual proton signals from the solvent may be observed. | |

| ¹³C NMR | Characteristic peaks for the aromatic carbons. | The carbon signals will show coupling to deuterium (C-D coupling), resulting in multiplets. The chemical shifts will be very similar to the non-deuterated compound. | |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 245. | Molecular ion peak (M+) at m/z 260, confirming the incorporation of 15 deuterium atoms. | |

| Infrared (IR) Spectroscopy | C-H stretching vibrations are observed around 3000-3100 cm⁻¹. | C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium. The C-H stretching bands will be absent. |

Experimental Protocols

3.1. Synthesis of Deuterated Triphenylamine

The synthesis of deuterated triphenylamine can be achieved through several methods, with H/D exchange being a common approach.

Protocol: Platinum-Catalyzed H/D Exchange

This method is adapted from general procedures for the deuteration of arylamines.

-

Materials: Triphenylamine, Deuterium oxide (D₂O), Platinum(IV) oxide (PtO₂) or Platinum on carbon (Pt/C), and a suitable solvent like tetrahydrofuran (THF) if needed to improve solubility.

-

Procedure:

-

In a high-pressure reaction vessel, combine triphenylamine, D₂O, and a catalytic amount of PtO₂ or Pt/C.

-

If triphenylamine solubility is low, add a co-solvent such as THF.

-

Seal the vessel and heat it to a high temperature (e.g., 250 °C) for an extended period (e.g., 12 hours). The reaction conditions may need optimization to achieve high levels of deuteration.

-

After cooling, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography.

-

3.2. Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of the deuterated triphenylamine in a deuterated solvent (e.g., CDCl₃). The absence of signals in the aromatic region confirms successful deuteration.

-

¹³C NMR: Acquire a ¹³C{¹H} NMR spectrum. The carbon signals will appear as multiplets due to C-D coupling.

3.2.2. Mass Spectrometry (MS)

-

Analyze the sample using a high-resolution mass spectrometer to confirm the molecular weight of the deuterated compound. The isotopic distribution can provide information on the extent of deuteration.

3.2.3. Infrared (IR) Spectroscopy

-

Obtain an IR spectrum of the sample. The disappearance of C-H stretching bands and the appearance of C-D stretching bands at lower wavenumbers provide evidence of deuteration.

Applications in Research and Drug Development

Deuteration of organic molecules, including triphenylamine derivatives, has significant applications in several fields.

-

Drug Metabolism and Pharmacokinetics (DMPK): Replacing hydrogen with deuterium at metabolically labile positions can slow down enzymatic degradation, a phenomenon known as the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites. While triphenylamine itself is not a drug, its derivatives are used in various pharmaceutical contexts, and deuteration can be a valuable strategy to enhance their properties.

-

Organic Electronics: Triphenylamine and its derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs). Deuteration can enhance the stability and lifetime of these devices by strengthening the C-H bonds against degradation.

Visualizations

Caption: Workflow for the synthesis and analysis of deuterated triphenylamine.

Caption: The kinetic isotope effect in drug metabolism.

Caption: Application of deuterated triphenylamine in an OLED device.

References

Triphenylamine-d15: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of Triphenylamine-d15.

This guide provides comprehensive technical information on this compound, a deuterated analog of Triphenylamine. It is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds in their work.

Core Compound Information

This compound is a stable, isotopically labeled form of Triphenylamine where all fifteen hydrogen atoms on the three phenyl rings have been replaced with deuterium. This substitution results in a significant mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 880462-20-4 |

| Molecular Formula | C₁₈D₁₅N |

| Molecular Weight | 260.41 g/mol |

| Monoisotopic Mass | 260.214600672 Da |

| Appearance | Off-white to light cream crystalline solid |

| Solubility | Soluble in organic solvents such as diethyl ether and benzene; practically insoluble in water. |

Note: Some physical properties are based on the non-deuterated Triphenylamine (CAS 603-34-9) and are expected to be very similar for the deuterated analog.

Synthesis of this compound

The synthesis of this compound involves the introduction of deuterium atoms onto the aromatic rings of a suitable precursor. While specific, proprietary synthesis methods may vary between manufacturers, a general approach involves the deuteration of an aromatic amine.

One plausible synthetic route is the acid-catalyzed hydrogen-deuterium exchange of Triphenylamine. This can be achieved by reacting Triphenylamine with a strong deuterated acid, such as deuterated trifluoroacetic acid or deuterated sulfuric acid, which serves as both the catalyst and the deuterium source. The reaction proceeds through electrophilic substitution, where protons on the aromatic rings are replaced by deuterons.

Another approach could involve the Ullmann condensation of a deuterated aryl halide with a deuterated aniline derivative in the presence of a copper catalyst.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for its ability to correct for variability in sample preparation, chromatographic separation, and mass spectrometric detection.

Principle of Isotopic Dilution Mass Spectrometry

Isotopic dilution mass spectrometry is a highly accurate method for quantifying a compound in a sample. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry. Because the analyte and the internal standard have nearly identical chemical and physical properties, they behave similarly during sample processing and analysis, thus compensating for any losses or variations.

Caption: Principle of Isotopic Dilution using an internal standard.

Experimental Protocols

The following is a generalized experimental protocol for the use of this compound as an internal standard in the quantitative analysis of Triphenylamine in a sample matrix by LC-MS/MS.

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of Triphenylamine (analyte) and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare the analyte stock solution.

-

Accurately weigh approximately 1 mg of this compound (internal standard) and dissolve it in 1 mL of the same organic solvent to prepare the internal standard stock solution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the analyte stock solution with the solvent to create calibration standards at various concentrations.

-

-

Internal Standard Spiking Solution:

-

Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the internal standard stock solution. This solution will be added to all samples, calibration standards, and quality controls.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the sample (e.g., plasma), calibration standard, or quality control into a microcentrifuge tube.

-

Add 50 µL of the internal standard spiking solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Triphenylamine (Analyte): Monitor a specific precursor-to-product ion transition (e.g., m/z 246.1 → 167.1).

-

This compound (Internal Standard): Monitor the corresponding transition for the deuterated analog (e.g., m/z 261.2 → 176.2).

-

-

Data Analysis

-

Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A typical experimental workflow for LC-MS/MS analysis.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While a specific safety data sheet (SDS) for this compound may not be readily available, the safety precautions for the non-deuterated Triphenylamine should be followed as a minimum. Triphenylamine is known to cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.

Table 2: Hazard Information for Triphenylamine (CAS 603-34-9)

| Hazard | Description |

| GHS Pictogram | Exclamation mark |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

Disclaimer: This guide is for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional advice. Always consult the SDS provided by the manufacturer before handling any chemical.

Technical Guide: Solubility of Triphenylamine-d15 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of Triphenylamine-d15. It includes a summary of physicochemical properties, solubility data in various organic solvents, and a detailed experimental protocol for solubility determination.

Physicochemical Properties

Triphenylamine is a non-basic, colorless to off-white crystalline solid at room temperature.[1][2] Its three phenyl groups are arranged in a propeller-like shape, which contributes to its unique electronic properties and use in materials science, particularly in organic light-emitting diodes (OLEDs) as a hole-transporting material.[2][3][4]

| Property | Value (Triphenylamine) | Value (this compound) | Reference(s) |

| CAS Number | 603-34-9 | 20569-65-9 | |

| Molecular Formula | C₁₈H₁₅N | C₁₈D₁₅N | |

| Molar Mass | 245.33 g/mol | 260.42 g/mol | |

| Melting Point | 124-129 °C | Not available | |

| Boiling Point | 347-348 °C | Not available | |

| Appearance | Colorless to off-white crystalline solid/powder | Not available |

Solubility Data

Triphenylamine's solubility is dictated by its large, non-polar, hydrophobic structure. Consequently, it exhibits poor solubility in polar solvents like water and better solubility in non-polar organic solvents. The principle of "like dissolves like" is a key determinant of its behavior.

The following table summarizes the available qualitative and quantitative solubility data for Triphenylamine. All data pertains to standard room temperature (approx. 20-25°C) unless otherwise specified.

| Solvent | Classification | Quantitative Value | Reference(s) |

| Water | Insoluble / Very Poor | < 1 mg/mL at 20°C | |

| Benzene | Soluble | Not Available | |

| Toluene | Soluble | Not Available | |

| Diethyl Ether | Soluble | Not Available | |

| Acetone | Soluble | Not Available | |

| Chloroform | Slightly Soluble | Not Available | |

| Ethyl Acetate | Soluble (especially when hot) | Not Available | |

| Ethanol | Slightly Soluble / Partially Soluble | Not Available | |

| Methanol | Slightly Soluble | Not Available |

Factors Influencing Solubility

The solubility of a solid organic compound like Triphenylamine is governed by several interrelated factors. These include the physicochemical properties of the solute and solvent, as well as external conditions like temperature. The diagram below illustrates these key relationships.

Experimental Protocol: Thermodynamic Solubility Determination

The most common and reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method . This protocol is adapted from standard guidelines, such as those from the OECD.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (or Triphenylamine), solid

-

Solvent of interest (e.g., Toluene, Ethanol)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle. For complete separation, centrifuge the vial at a high speed.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles. The first few drops of the filtrate should be discarded to avoid errors from potential adsorption onto the filter membrane.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the precise concentration of this compound.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

The following diagram outlines the workflow for this experimental protocol.

References

A Technical Guide to High-Purity Triphenylamine-d15 for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, synthesis, and applications of the deuterated aromatic amine, Triphenylamine-d15, tailored for the scientific community.

This technical guide provides a comprehensive overview of high-purity this compound (Tris(phenyl-d5)amine), a deuterated analogue of triphenylamine, for its application in research and drug development. This document details commercially available sources, their reported purity levels, and explores the synthetic methodologies for its preparation. Furthermore, it outlines key experimental applications, particularly its use as an internal standard in mass spectrometry-based analyses.

Commercial Availability and Purity Specifications

High-purity this compound is available from a range of specialized chemical suppliers. The quality and purity of the compound are critical for its intended applications, particularly in quantitative analysis where isotopic and chemical purity can significantly impact experimental outcomes. Below is a summary of commercially available this compound with their reported purity specifications.

| Supplier | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity |

| BOC Sciences | 880462-20-4 | C₁₈D₁₅N | 98 atom % D[1] | Not specified |

| LGC Standards | 880462-20-4 | C₁₈D₁₅N | Not specified | Not specified |

| American Custom Chemicals Corp. (via ChemicalBook) | 880462-20-4 | C₁₈D₁₅N | Not specified | 95.00%[2] |

| Medical Isotopes, Inc. (via ChemicalBook) | 880462-20-4 | C₁₈D₁₅N | Not specified | Not specified |

| Pharmaffiliates | 880462-20-4 | C₁₈D₁₅N | Not specified | Not specified |

Note: Researchers are advised to request a certificate of analysis (CoA) from the supplier for detailed purity information, including lot-specific data.

Synthesis of this compound

The synthesis of this compound typically involves the adaptation of established methods for the synthesis of its non-deuterated analogue, primarily through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[3][4] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Conceptual Synthetic Pathway

The logical workflow for the synthesis of this compound can be visualized as a multi-step process starting from deuterated benzene.

Caption: Conceptual synthesis pathway for this compound.

Detailed Experimental Protocol: Ullmann Condensation for Triphenylamine Synthesis (Adapted for Deuterated Analogue)

Materials:

-

Diphenylamine-d10

-

Iodobenzene-d5

-

Potassium carbonate (anhydrous)

-

Copper powder (activated)

-

Nitrobenzene (as solvent)

-

Benzene

-

Ethanol

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine Diphenylamine-d10, Iodobenzene-d5, and anhydrous potassium carbonate in nitrobenzene.

-

Add activated copper powder to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, cool the reaction mixture and filter to remove the copper catalyst and inorganic salts.

-

Remove the nitrobenzene solvent by steam distillation.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a benzene/ethanol mixture.

Purification:

The crude product is dissolved in hot benzene, filtered, and the filtrate is concentrated. The product is then precipitated by the addition of ethanol and collected by filtration. Further purification can be achieved by vacuum distillation.

Applications in Research and Drug Development

Deuterated compounds like this compound are valuable tools in various scientific disciplines. Their primary applications stem from the mass difference between deuterium and protium, which allows for their differentiation in mass spectrometry, and their similar chemical properties to their non-deuterated counterparts.

Use as an Internal Standard in Quantitative Analysis

This compound is frequently used as an internal standard for the quantification of triphenylamine or its derivatives in complex matrices by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more accurate and precise quantification.

Workflow for using this compound as an Internal Standard:

Caption: General workflow for quantitative analysis using an internal standard.

Experimental Protocol: General Procedure for LC-MS/MS Analysis with an Internal Standard

The following is a generalized protocol for the quantification of an analyte in a biological matrix using a deuterated internal standard like this compound. Specific parameters will need to be optimized for the analyte of interest.

Materials:

-

Biological matrix (e.g., plasma, urine)

-

Analyte stock solution

-

This compound internal standard (IS) stock solution

-

Acetonitrile or other suitable organic solvent for protein precipitation

-

LC-MS/MS system

Procedure:

-

Preparation of Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by spiking the biological matrix with known concentrations of the analyte.

-

Sample Preparation:

-

To a known volume of the calibration standards, QCs, and unknown samples, add a fixed volume of the this compound IS working solution.

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile (typically 3-4 times the sample volume).

-

Vortex the samples vigorously and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Develop a chromatographic method to achieve good separation of the analyte and IS from matrix components.

-

Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the this compound IS.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

This in-depth guide provides a foundational understanding of high-purity this compound for its effective use in a research and development setting. For specific applications, further optimization of the described protocols is recommended.

References

An In-depth Technical Guide to the Safety and Handling of Triphenylamine-d15

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Triphenylamine-d15. The information presented is primarily based on the safety data available for its non-deuterated analogue, Triphenylamine, as specific safety and toxicological data for the deuterated compound is limited. Isotopic labeling with deuterium is not expected to significantly alter the chemical's hazardous properties. This guide is intended for use by qualified individuals trained in handling chemical substances.

Introduction

This compound is a deuterated form of Triphenylamine, an organic compound used in various research and industrial applications, including as a hole-transporting material in organic light-emitting diodes (OLEDs) and as a pharmaceutical intermediate.[1] Due to its chemical nature, proper handling and safety precautions are essential to minimize potential risks to researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Triphenylamine is classified as a hazardous substance. The primary hazards associated with this chemical are:

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

The substance is a colorless to off-white crystalline solid or powder with a characteristic odor.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Triphenylamine is provided in the table below. These values are expected to be very similar for this compound.

| Property | Value | Reference |

| Molecular Formula | C18D15N | |

| Molecular Weight | 260.41 g/mol | |

| Appearance | Colorless to off-white crystalline solid or powder | |

| Melting Point | 125 - 128 °C (257 - 262.4 °F) | |

| Boiling Point | 347 - 348 °C (656.6 - 658.4 °F) at 760 mmHg | |

| Solubility in Water | Insoluble | |

| log Pow | 5.7 | |

| Vapor Pressure | 0.000392 mmHg | |

| Density | 0.774 g/cm³ |

Toxicological Information

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 3200 mg/kg |

According to the information available, Triphenylamine has not been tested for its carcinogenic or reproductive effects.

Exposure Controls and Personal Protection

To ensure safe handling and minimize exposure, the following control measures and personal protective equipment (PPE) should be utilized.

5.1. Engineering Controls

-

Work should be conducted in a well-ventilated area.

-

Use local exhaust ventilation at the site of chemical release to control airborne dust.

-

Enclose operations where possible.

-

Eye wash fountains and emergency showers should be readily available in the immediate work area.

5.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles. A face shield may be necessary when working with larger quantities or when there is a risk of splashing.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact. The choice of glove material should be based on a risk assessment of the specific laboratory conditions.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.

5.3. Exposure Limits

| Organization | Exposure Limit (8-hour TWA) | Reference |

| ACGIH | 5 mg/m³ | |

| NIOSH | 5 mg/m³ |

Safe Handling and Storage

6.1. Handling

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling and before breaks.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Contaminated work clothes should not be taken home and should be laundered by individuals aware of the hazards.

6.2. Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as oxidizing agents, strong acids, aldehydes, and ketones.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.

Accidental Release Measures

In the event of a spill or release:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, dampen the solid material with a suitable solvent like acetone and transfer it to a sealed container for disposal. For larger spills, sweep up and shovel the material into a suitable, closed container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. The product may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Dispose of contaminated packaging as unused product.

Experimental Protocol: General Handling of Solid this compound

This protocol outlines the general steps for safely handling solid this compound in a laboratory setting.

-

Preparation:

-

Ensure the work area is clean and uncluttered.

-

Verify that a calibrated balance is available within a chemical fume hood or in an area with local exhaust ventilation.

-

Confirm the availability and proper functioning of an emergency shower and eyewash station.

-

Don all required PPE: lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a fume hood or ventilated enclosure to minimize dust inhalation.

-

Use a spatula to carefully transfer the desired amount of this compound from the storage container to a tared weigh boat or reaction vessel.

-

Avoid creating dust clouds during transfer.

-

Close the storage container tightly immediately after use.

-

-

Dissolution (if applicable):

-

If preparing a solution, add the solvent to the solid slowly and stir to dissolve.

-

Perform this step in a fume hood.

-

-

Post-Handling:

-

Clean any spills on the balance or work surface immediately.

-

Wipe down the work area with an appropriate solvent and then with soap and water.

-

Properly dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated waste container.

-

Remove PPE in the correct order to avoid cross-contamination.

-

Wash hands thoroughly with soap and water.

-

Visualizations

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response procedure for a solid this compound spill.

Caption: First-aid measures for different routes of exposure.

References

An In-depth Technical Guide: Applications of Triphenylamine-d15 in Materials Science Research

Introduction: Triphenylamine (TPA) is a propeller-shaped organic molecule that has become a cornerstone in materials science, particularly in the field of organic electronics.[1][2][3] Its derivatives are widely used as hole-transporting materials (HTMs) in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to their high hole mobility and excellent film-forming properties.[1][4] However, the operational stability of these devices is often limited by the degradation of the organic components. A key strategy to enhance material stability is isotopic substitution, specifically the replacement of hydrogen (H) with its heavier isotope, deuterium (D). This guide explores the applications of Triphenylamine-d15 (the perdeuterated form of TPA), focusing on the underlying principles, experimental evidence, and protocols relevant to its use in advanced materials.

The Scientific Rationale: Deuteration and the Kinetic Isotope Effect

The enhanced stability of deuterated organic materials stems from the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength means that a higher activation energy is required to cleave a C-D bond compared to a C-H bond. Consequently, chemical reactions involving the breaking of these bonds, which are often the primary degradation pathways in organic electronic devices, proceed at a slower rate. This slowdown in unwanted chemical reactions leads to significantly improved thermal stability, electrochemical stability, and ultimately, longer device lifetimes.

Figure 1: Logical diagram of the kinetic isotope effect. The higher activation energy (ΔG‡) required to break the stronger C-D bond leads to a slower degradation rate and enhanced material stability compared to the C-H analogue.

Core Application: Organic Light-Emitting Diodes (OLEDs)

In OLEDs, TPA derivatives are primarily used in the hole-transporting layer (HTL) and as host materials in the emissive layer (EML). The stability of these layers is critical for the device's operational lifetime. The introduction of this compound can drastically mitigate degradation, which is often initiated at interfaces, particularly between the HTL and EML.

By replacing labile C-H bonds with robust C-D bonds, deuteration suppresses unwanted chemical reactions that lead to the formation of luminescence quenchers and non-emissive species. This strategy has been shown to significantly enhance the lifetime of OLEDs without negatively impacting their electroluminescence spectra or efficiency. Research indicates that deuterating host materials or transport materials can lead to substantial improvements in device longevity, with reports of lifetime increases ranging from two-fold to as much as eight-fold.

Data Presentation: OLED Lifetime Enhancement

| Device Component Deuterated | Lifetime Improvement Factor | Device Color | Reference |

| Host Material (Partial Deuteration) | ~2x | Blue/Green | |

| Host Material (High Deuteration) | Up to 4x | Blue/Green | |

| Host Material (Benzylic C-H) | 5x | N/A | |

| Host & Hole Transport Materials | Up to 8x | Blue |

Experimental Protocol: OLED Fabrication Workflow

A typical experimental procedure for fabricating a multi-layer OLED device using thermal evaporation is outlined below.

-

Substrate Preparation:

-

Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

The cleaned substrates are dried with a nitrogen gun and then treated with UV-ozone for 10-15 minutes to increase the work function of the ITO and improve hole injection.

-

-

Layer Deposition:

-

The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Hole Injection Layer (HIL): A thin layer (e.g., 10 nm) of a suitable HIL material is deposited onto the ITO.

-

Hole Transport Layer (HTL): this compound is deposited at a controlled rate (e.g., 1-2 Å/s) to a desired thickness (e.g., 30-50 nm).

-

Emissive Layer (EML): The host and dopant (emitter) materials are co-evaporated to form the light-emitting layer (e.g., 20-30 nm).

-

Electron Transport Layer (ETL): A suitable ETL material is deposited (e.g., 20-40 nm).

-

Electron Injection Layer (EIL): A thin layer of a low work function material (e.g., LiF, 1 nm) is deposited.

-

-

Cathode Deposition & Encapsulation:

-

A metal cathode (e.g., Aluminum, 100 nm) is deposited on top of the organic stack without breaking the vacuum.

-

The completed device is encapsulated under an inert nitrogen atmosphere using a glass lid and UV-cured epoxy to prevent degradation from atmospheric moisture and oxygen.

-

Figure 2: A simplified diagram of an OLED structure. This compound is incorporated as the Hole Transport Layer (HTL) to improve device stability and lifetime.

Prospective Application: Perovskite Solar Cells (PSCs)

While direct reports on this compound in PSCs are emerging, the stability-enhancing principles are directly transferable. TPA-based molecules are among the most common Hole Transport Materials (HTMs) used in high-efficiency PSCs. The degradation of the HTM and instability at the perovskite/HTM interface are significant challenges for the long-term performance of these devices.

Using this compound as an HTM is a promising strategy to bolster the intrinsic stability of the layer, preventing chemical degradation from factors like thermal stress, moisture, and ion migration from the perovskite layer. This would lead to PSCs with enhanced operational longevity and reduced efficiency roll-off over time.

Data Presentation: Projected Improvements in PSCs

| Performance Metric | Standard TPA-HTM | Projected TPA-d15 HTM | Rationale |

| Power Conversion Efficiency (PCE) | High (initially) | Maintained/Slightly Higher | Reduced defect formation at the interface |

| T₈₀ Lifetime (Time to 80% initial PCE) | Variable | Significantly Increased | Slower degradation of the HTM layer |

| Thermal Stability | Moderate | High | Stronger C-D bonds resist thermal decomposition |

| Chemical Stability | Moderate | High | Increased resistance to reactive species |

Experimental Protocol: Perovskite Solar Cell Fabrication

A generalized workflow for fabricating a p-i-n (inverted) structure PSC is as follows.

-

Substrate and Electrode Preparation:

-

ITO-coated glass substrates are patterned and cleaned using the same procedure as for OLEDs.

-

-

Device Layer Deposition:

-

Hole Transport Layer (HTL): A solution of this compound with necessary additives (e.g., Li-TFSI, tBP) in a solvent like chlorobenzene is spin-coated onto the ITO substrate, followed by annealing.

-

Perovskite Active Layer: The perovskite precursor solution (e.g., CsPbI₃, MAPbI₃) is spin-coated on top of the HTL in a nitrogen-filled glovebox. A quenching solvent is often used during the spin-coating process to induce rapid crystallization, followed by thermal annealing to form the crystalline perovskite film.

-

Electron Transport Layer (ETL): An ETL material (e.g., PCBM, C60) is deposited via spin-coating or thermal evaporation.

-

Buffer Layer/Cathode: A buffer layer (e.g., BCP) and a metal cathode (e.g., Silver, Gold) are deposited by thermal evaporation.

-

-

Device Encapsulation:

-

The finished device is encapsulated to protect the sensitive perovskite layer from environmental degradation.

-

References

Foundational Research on Triphenylamine-Based Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylamine (TPA), a propeller-shaped aromatic amine, has become a cornerstone in the development of advanced functional polymers. Its unique non-planar structure, combined with its potent hole-transporting capabilities and electroactive nature, makes it an exceptional building block for high-performance materials.[1][2] When incorporated into a polymer backbone, the bulky TPA moiety disrupts chain packing, which often leads to amorphous materials with enhanced solubility and excellent film-forming properties, overcoming processing challenges common to many high-performance polymers.[1]

TPA's core feature is the nitrogen atom's lone pair of electrons, which can be easily oxidized to form stable radical cations.[2][3] This reversible oxidation is accompanied by a distinct color change, making TPA-based polymers prime candidates for electrochromic applications such as smart windows and displays. Their inherent photo- and electroactivity have also led to widespread use in optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells.

While the dominant applications for TPA-based polymers lie in materials science and electronics, their unique electrochemical and photophysical properties are paving the way for emerging uses in biotechnology and sensing, areas of significant interest to drug development professionals. This guide provides a comprehensive overview of the foundational research on TPA-based polymers, covering their synthesis, core properties, experimental protocols, and applications.

Synthesis of Triphenylamine-Based Polymers

The synthesis of TPA-based polymers typically involves a two-stage process: first, the synthesis of a functional TPA-based monomer, followed by polymerization.

Monomer Synthesis

TPA monomers are generally functionalized with reactive groups like amines (-NH2), carboxylic acids (-COOH), or halides to enable polymerization. A common strategy involves nucleophilic substitution reactions on a TPA core or the coupling of TPA derivatives. For instance, diamine monomers can be prepared by the condensation of a TPA derivative with 4-fluoronitrobenzene, followed by the reduction of the nitro groups to amines. This multi-step approach allows for precise control over the final monomer structure.

Polymerization Methods

Several polymerization techniques are employed to construct TPA-based polymers:

-

Polycondensation : This is a widely used method for producing TPA-based polyamides and polyimides. For example, a TPA-containing diamine monomer can be reacted with a dicarboxylic acid (or its diacid chloride) to form a polyamide. The reaction is often carried out at low temperatures or via a phosphorylation-promoted reaction at higher temperatures.

-

Oxidative Coupling Polymerization : This facile approach uses an oxidant like iron(III) chloride (FeCl3) to directly polymerize TPA derivatives, offering a more direct route to high molecular weight polymers.

-

Electrochemical Polymerization : In this method, a polymer film is grown directly onto an electrode surface by applying an electrical potential to a solution containing the TPA monomer. This technique is particularly useful for creating thin, uniform films for electronic devices.

Below is a generalized workflow for the synthesis of TPA-based polyamides via polycondensation.

Core Properties of Triphenylamine-Based Polymers

The properties of TPA-based polymers can be tuned by modifying the polymer backbone and the substituents on the TPA unit.

Thermal Properties

TPA-based polymers are known for their excellent thermal stability. Aromatic polyamides and polyimides containing TPA units exhibit high glass transition temperatures (Tg), often ranging from 250 to 355 °C, and do not show significant thermal decomposition below 500 °C. This robustness is critical for applications in electronic devices that may operate at elevated temperatures.

| Polymer Type | Glass Transition Temp. (Tg) (°C) | 10% Weight-Loss Temp. (Td10) (°C) | Reference(s) |

| Aromatic Poly(amine-imide) | 264–352 | > 568 | |

| Aromatic Poly(amide-imide) | 296–355 | > 500 | |

| Aromatic Polyamide | 257–287 | > 550 | |

| Copolymers (PJK series) | Not specified | > 400 |

Electrochemical and Optical Properties

The electrochemical behavior of TPA polymers is central to their functionality. Cyclic voltammetry (CV) studies show that these polymers undergo reversible oxidation at accessible potentials. For example, certain poly(amine-imide) films exhibit two reversible oxidation redox couples at approximately 0.78 V and 1.14 V. This electrochemical switching is accompanied by a change in the material's optical properties (electrochromism), often transitioning from a colorless or pale-yellow neutral state to green or blue oxidized states.

Electron-donating groups (e.g., methoxy) attached to the TPA unit can lower its oxidation potential, while electron-withdrawing groups have the opposite effect. This allows for fine-tuning of the polymer's electronic properties and color states.

| Polymer Series / Type | Oxidation Onset (Eonset) (V) | Anodic Peak (Epa) (V) | Absorption Max (λmax) (nm) | Emission Max (λem) (nm) | Reference(s) |

| Poly(amide-imide)s (MeO-substituted) | 0.56–0.59 | 0.78–0.88 | Not specified | Not specified | |

| Poly(amide-imide)s (t-Bu-substituted) | 0.63–0.68 | 0.86–0.97 | Not specified | Not specified | |

| Poly(amine-imide)s | Not specified | 0.78, 1.14 | 311–330 | 545–562 |

Experimental Protocols

Synthesis of a TPA-Diamine Monomer and Polyamide

This protocol is a representative example for the synthesis of a TPA-based aromatic polyamide via direct phosphorylation polycondensation, based on procedures described in the literature.

Part 1: Synthesis of 4,4′-bis(p-aminobenzamido)triphenylamine Monomer

-

Step 1 (Dinitro Intermediate Synthesis): A mixture of 4,4'-diaminotriphenylamine, 4-nitrobenzoyl chloride, and a base such as pyridine is stirred in an anhydrous solvent like N,N-dimethylacetamide (DMAc) at 0-5 °C for several hours.

-

Step 2 (Purification): The resulting solution is poured into methanol to precipitate the dinitro intermediate product. The solid is collected by filtration, washed with methanol and hot water, and dried under vacuum.

-

Step 3 (Reduction to Diamine): The purified dinitro compound is dissolved in a solvent like N,N-dimethylformamide (DMF). A catalyst (e.g., 10% Pd/C) is added, and the mixture is heated to approximately 80 °C.

-

Step 4: Hydrazine monohydrate is added dropwise to the heated mixture. The reaction is maintained for several hours until completion (monitored by TLC).

-

Step 5 (Final Monomer Purification): After cooling, the catalyst is filtered off. The filtrate is poured into water to precipitate the crude diamine monomer. The product is collected, washed thoroughly with water, and recrystallized from a suitable solvent system (e.g., DMF/water) to yield the pure diamine monomer.

Part 2: Synthesis of TPA-Polyamide via Direct Phosphorylation

-

Step 1 (Reaction Setup): A mixture of the synthesized TPA-diamine monomer (1.25 mmol), an aromatic dicarboxylic acid (e.g., terephthalic acid, 1.25 mmol), calcium chloride (0.3 g), triphenyl phosphite (0.9 mL), pyridine (1.2 mL), and N-methyl-2-pyrrolidone (NMP, 5 mL) is added to a reaction flask.

-

Step 2 (Polymerization): The mixture is heated with stirring at 105 °C for 3 hours under a nitrogen atmosphere. The reaction becomes viscous as the polymer forms.

-

Step 3 (Polymer Precipitation and Purification): After cooling to room temperature, the viscous solution is poured into a large volume of methanol with vigorous stirring. The fibrous polymer precipitate is collected by filtration.

-

Step 4: The polymer is washed extensively with hot water and methanol to remove residual salts and solvents, and then dried in a vacuum oven at 80 °C.

Characterization Protocols

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition temperature of the polymer.

-

Procedure:

-

Place a small amount of the dried polymer sample (5-10 mg) into a TGA sample pan (e.g., platinum or alumina).

-

Load the pan into the TGA instrument.

-

Heat the sample from room temperature to a high temperature (e.g., 800-900 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen, to measure thermal stability, or air to measure oxidative stability.

-

Record the mass of the sample as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.

-

2. Cyclic Voltammetry (CV)

-

Objective: To investigate the electrochemical properties (e.g., oxidation potentials) of the polymer.

-

Procedure:

-

Electrode Preparation: A thin film of the TPA-based polymer is cast onto a working electrode (e.g., an indium tin oxide (ITO)-coated glass slide or a platinum disk) by drop-casting or spin-coating a polymer solution and allowing the solvent to evaporate.

-

Electrochemical Cell Setup: A three-electrode cell is assembled consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

-

Electrolyte Solution: The electrodes are immersed in an electrolyte solution, typically a 0.1 M solution of an inert salt like tetrabutylammonium perchlorate (TBAP) in a dry organic solvent (e.g., acetonitrile). Dissolved oxygen is removed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again at a set scan rate (e.g., 50-100 mV/s). The current flowing between the working and counter electrodes is measured and plotted against the applied potential.

-

Below is a diagram illustrating the logical workflow for characterizing a novel TPA-based polymer.

Applications in Research and Development

Established Optoelectronic Applications

The vast majority of research on TPA-based polymers has been directed towards their use in optoelectronic devices. Their excellent hole-transporting ability, thermal stability, and tunable electrochromic properties make them ideal for:

-

Electrochromic Devices: Materials that change color in response to an electrical voltage, used in smart windows, auto-dimming mirrors, and low-power displays.

-

Organic Light-Emitting Diodes (OLEDs): TPA polymers often serve as the hole-transporting layer (HTL), facilitating the efficient injection of positive charge carriers (holes) into the emissive layer of the device.

-

Perovskite Solar Cells: Similar to OLEDs, they are used as hole-transporting materials to extract holes and improve overall device efficiency and stability.

Applications Relevant to Drug Development

While not a primary application area, the unique properties of TPA-based polymers offer significant potential in fields relevant to drug development and biotechnology.

-

Biosensors: The electrochemical sensitivity of TPA-based polymers makes them attractive candidates for biosensor development. A sensor could be designed where the binding of a target analyte (e.g., a disease biomarker or a drug molecule) to a functionalized TPA polymer film induces a detectable change in its electrochemical or optical signal. This could be applied to high-throughput screening, diagnostics, or monitoring therapeutic efficacy. For example, TPA polymers have been investigated for sensing nitroaromatic compounds and metal ions.

-

Photocatalysis for Drug Synthesis: TPA-based ordered mesoporous polymers have been developed as stable, metal-free, and reusable photocatalysts. Such materials can drive specific organic reactions using visible light, offering a greener and more controlled alternative to traditional synthesis methods. This could be highly valuable in the multi-step synthesis of complex pharmaceutical compounds.

-

Biomaterials and Drug Delivery: The direct application of TPA polymers in drug delivery is a nascent field. However, research on TPA-based small molecules provides a potential roadmap. For instance, nanoparticles formulated from TPA derivatives have been used for the light-controlled stimulation of neurons. The study noted that the nanoparticle size was within a physiologically compatible range relevant to drug delivery processes. This suggests that TPA-based polymer nanoparticles could potentially be engineered as carriers for photodynamic therapy or for the light-triggered release of therapeutic cargo. Their inherent fluorescence could also be leveraged for simultaneous imaging and therapy (theranostics).

Conclusion

Triphenylamine-based polymers represent a versatile and highly functional class of materials. Their foundational research has firmly established their utility in optoelectronics due to their exceptional thermal stability and tunable electrochemical and optical properties. While their direct application in drug development is not yet mainstream, their demonstrated use in sensors and photocatalysis, coupled with the biocompatible potential shown by related small molecules, presents exciting future opportunities. For drug development professionals, the value of TPA-based polymers may lie in their enabling role in creating advanced diagnostic tools, novel synthesis platforms, and next-generation theranostic systems.

References

Methodological & Application